3,5-Difluorobenzoyl isothiocyanate
Overview
Description
3,5-Difluorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H3F2NOS and a molecular weight of 199.18 g/mol . It is characterized by the presence of two fluorine atoms on the benzoyl ring and an isothiocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoyl chloride with ammonium isothiocyanate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures.
Another method involves the use of phenyl chlorothionoformate and solid sodium hydroxide to react with amines, producing isothiocyanates in good yields . This method can be adapted for the synthesis of this compound by using the appropriate starting materials.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluorobenzoyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as hydrazines and hydrazides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran are frequently used.
Catalysts: Bases such as triethylamine and sodium hydroxide are often employed to facilitate reactions.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
3,5-Difluorobenzoyl isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzoyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity and disruption of cellular processes . The compound’s fluorine atoms enhance its reactivity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the fluorine atoms.
Benzoyl isothiocyanate: Similar but without the fluorine substitutions.
4-Fluorobenzoyl isothiocyanate: Contains only one fluorine atom.
Uniqueness
3,5-Difluorobenzoyl isothiocyanate is unique due to the presence of two fluorine atoms on the benzoyl ring, which enhances its reactivity and stability compared to non-fluorinated analogs . This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
IUPAC Name |
3,5-difluorobenzoyl isothiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NOS/c9-6-1-5(2-7(10)3-6)8(12)11-4-13/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVOIVNOHLKKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926227-83-0 | |
Record name | 3,5-difluorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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